molecular formula C14H12N2O5S B12806806 4-(((4-Aminophenyl)sulfinyl)methyl)-3-nitrobenzoic acid CAS No. 110046-46-3

4-(((4-Aminophenyl)sulfinyl)methyl)-3-nitrobenzoic acid

Cat. No.: B12806806
CAS No.: 110046-46-3
M. Wt: 320.32 g/mol
InChI Key: XGZQLGBCPUKLKN-UHFFFAOYSA-N
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Description

4-(((4-Aminophenyl)sulfinyl)methyl)-3-nitrobenzoic acid is an organic compound with a complex structure that includes an aminophenyl group, a sulfinyl group, and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Aminophenyl)sulfinyl)methyl)-3-nitrobenzoic acid typically involves multi-step organic reactions One common method starts with the nitration of benzoic acid to introduce the nitro group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(((4-Aminophenyl)sulfinyl)methyl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: The major product is the corresponding sulfone derivative.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

4-(((4-Aminophenyl)sulfinyl)methyl)-3-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of dyes and pigments due to its chromophoric groups.

Mechanism of Action

The mechanism of action of 4-(((4-Aminophenyl)sulfinyl)methyl)-3-nitrobenzoic acid involves its interaction with various molecular targets. The sulfinyl and nitro groups can participate in redox reactions, while the aminophenyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenyl methyl sulfone
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • Dapsone

Uniqueness

4-(((4-Aminophenyl)sulfinyl)methyl)-3-nitrobenzoic acid is unique due to the presence of both sulfinyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

110046-46-3

Molecular Formula

C14H12N2O5S

Molecular Weight

320.32 g/mol

IUPAC Name

4-[(4-aminophenyl)sulfinylmethyl]-3-nitrobenzoic acid

InChI

InChI=1S/C14H12N2O5S/c15-11-3-5-12(6-4-11)22(21)8-10-2-1-9(14(17)18)7-13(10)16(19)20/h1-7H,8,15H2,(H,17,18)

InChI Key

XGZQLGBCPUKLKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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